

Therapeutic Drug Monitoring of Prucalopride Using a Validated LC-MS/MS Method

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Compound of Interest

Compound Name: Prucalopride-13C,d3

Cat. No.: B15143441

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Application Note AP-LCMS-001

Abstract

This application note describes a detailed protocol for the therapeutic drug monitoring (TDM) of prucalopride in human plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Prucalopride, a selective high-affinity serotonin (5-HT₄) receptor agonist, is used for the symptomatic treatment of chronic constipation.[1][2] TDM of prucalopride can be beneficial to optimize treatment efficacy and minimize potential adverse effects, particularly in specific patient populations. The described method utilizes liquid-liquid extraction for sample preparation and is validated for the quantification of prucalopride over a clinically relevant concentration range.

Introduction

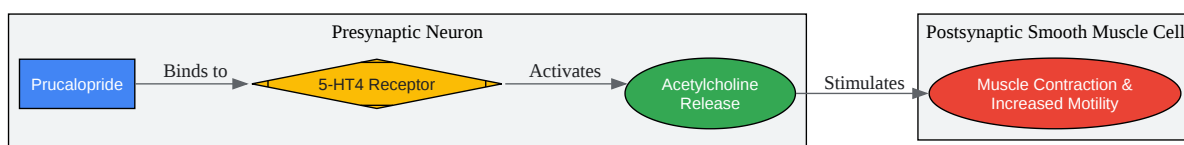
Prucalopride is a gastrointestinal prokinetic agent that enhances colonic motility.[2] It is rapidly absorbed after oral administration, with peak plasma concentrations (C_{max}) reached within 2-3 hours.[1][3] The absolute oral bioavailability is greater than 90%.[3][4] Prucalopride is extensively distributed with a steady-state volume of distribution of 567 liters, and plasma protein binding is approximately 30%.[3] Metabolism is not a major route of elimination, with about 60% of the administered dose excreted unchanged in the urine.[1][3] The terminal half-life of prucalopride is approximately 24-30 hours, and steady-state plasma concentrations are typically reached within three to four days of once-daily dosing.[1][3] On a 2 mg once-daily

regimen, steady-state plasma concentrations fluctuate between trough and peak values of 2.5 and 7 ng/mL, respectively.[1][3]

Given its pharmacokinetic profile and the potential for inter-individual variability, TDM may be a valuable tool for clinicians to personalize prucalopride therapy. This application note provides a comprehensive protocol for the determination of prucalopride concentrations in human plasma using LC-MS/MS.

Signaling Pathway of Prucalopride

Prucalopride selectively binds to and activates the 5-HT₄ receptors located on neurons in the myenteric plexus of the gastrointestinal tract. This activation stimulates the release of acetylcholine, a neurotransmitter that in turn induces muscle contractions and enhances gut motility.



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Figure 1: Simplified signaling pathway of Prucalopride.

Experimental Protocol

This protocol is based on established and validated LC-MS/MS methods for the quantification of prucalopride in plasma.[5][6]

Materials and Reagents

- Prucalopride reference standard
- Prucalopride-13CD₃ (Internal Standard, IS)

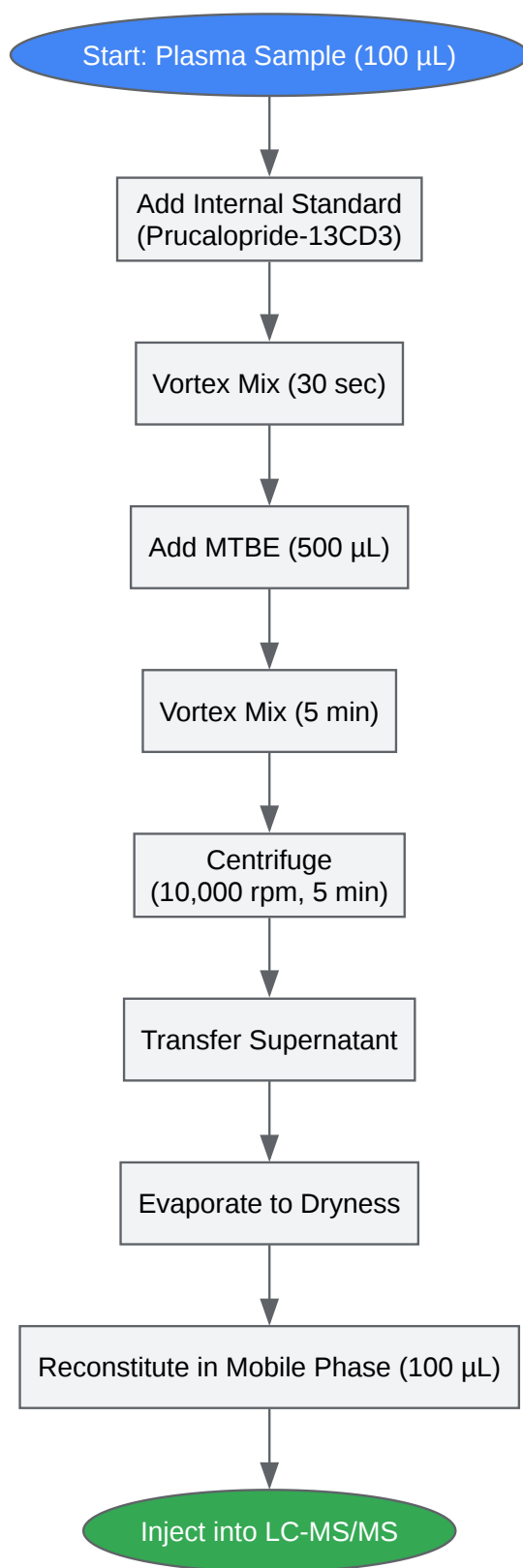
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Ammonium formate (AR grade)
- Methyl tertiary butyl ether (MTBE)
- Human plasma (drug-free)
- Ultrapure water

Equipment

- Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., Kromasil C18, or Waters ACQUITY UPLC HSS C18, 2.1mm x 50mm, 1.8 μ m)[5][6]
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Pipettes

Sample Preparation Workflow

The following diagram illustrates the liquid-liquid extraction procedure for plasma samples.



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Figure 2: Workflow for plasma sample preparation.

Detailed Sample Preparation Protocol

- Pipette 100 µL of human plasma into a microcentrifuge tube.
- Add 10 µL of the internal standard working solution (Prucalopride-13CD3).
- Vortex the sample for 30 seconds.
- Add 500 µL of methyl tertiary butyl ether (MTBE).
- Vortex for 5 minutes to ensure thorough mixing.
- Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean microcentrifuge tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions

Parameter	Value
Column	Kromasil C18 or equivalent
Mobile Phase	Methanol : 5 mM Ammonium Formate in 0.1% Formic Acid (80:20, v/v) [5]
Flow Rate	1.0 mL/min [5]
Injection Volume	5 µL
Column Temperature	Ambient
Run Time	2.20 min [5]

Mass Spectrometric Conditions

Parameter	Value
Ion Source	Electrospray Ionization (ESI), Positive Mode
Scan Type	Multiple Reaction Monitoring (MRM)
Prucalopride Transition	m/z 368.0 → 196.0[2][5]
IS Transition	m/z 372.0 → 196.0 (for Prucalopride-13CD3)[5]
Ion Source Temperature	500 °C
IonSpray Voltage	5500 V

Method Validation Data

The following tables summarize the key quantitative data from the validation of a representative LC-MS/MS method for prucalopride.[5]

Table 1: Calibration Curve and Linearity

Parameter	Value
Linearity Range	50 - 12,000 pg/mL[5]
Correlation Coefficient (r^2)	> 0.99

Table 2: Precision and Accuracy

QC Level	Concentration (pg/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	50	< 15	< 15	85 - 115
LQC	150	< 15	< 15	85 - 115
MQC	6000	< 15	< 15	85 - 115
HQC	9000	< 15	< 15	85 - 115

Table 3: Recovery

Analyte	Recovery (%)
Prucalopride	89.92% [5]
Internal Standard	90.42% [5]

Discussion

The described LC-MS/MS method provides a robust and sensitive approach for the therapeutic drug monitoring of prucalopride in human plasma. The sample preparation using liquid-liquid extraction is effective in removing matrix interferences, leading to high recovery and reliable quantification. The chromatographic conditions allow for a rapid analysis time, making it suitable for high-throughput clinical laboratories.

The validation data demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, encompassing the expected trough and peak plasma levels of prucalopride. This method can be a valuable tool for clinicians to optimize dosing regimens, ensure patient compliance, and investigate potential drug-drug interactions.

Conclusion

This application note provides a detailed protocol for the quantification of prucalopride in human plasma by LC-MS/MS. The method is sensitive, specific, and has been validated according to regulatory guidelines. Its application in a clinical setting can aid in the therapeutic

drug monitoring of prucalopride, contributing to personalized medicine and improved patient outcomes.

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